molecular formula C17H25Cl3N2O2 B15080465 N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide

N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide

Cat. No.: B15080465
M. Wt: 395.7 g/mol
InChI Key: KRTJGGJLMFFXQB-UHFFFAOYSA-N
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Description

OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of an octanoic acid moiety linked to a substituted ethyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE typically involves multiple steps:

    Formation of the Octanoic Acid Derivative: This can be achieved through the esterification of octanoic acid with an appropriate alcohol, followed by hydrolysis to yield the acid.

    Introduction of the Trichloroethyl Group: This step involves the chlorination of an ethyl group to introduce three chlorine atoms.

    Coupling with 4-Methoxy-Phenylamine: The final step involves the coupling of the trichloroethyl derivative with 4-methoxy-phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may have various scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing effects of the trichloroethyl group and the electron-donating effects of the methoxy group.

Comparison with Similar Compounds

Similar Compounds

    OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with a hydroxy group instead of a methoxy group.

    OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-ETHOXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C17H25Cl3N2O2

Molecular Weight

395.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]octanamide

InChI

InChI=1S/C17H25Cl3N2O2/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-13-9-11-14(24-2)12-10-13/h9-12,16,21H,3-8H2,1-2H3,(H,22,23)

InChI Key

KRTJGGJLMFFXQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)OC

Origin of Product

United States

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